2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAZLRUGDHKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Rationale for a Pyrazole-Trichloroethanol Conjugate
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The diverse pharmacological profiles of pyrazole-containing drugs underscore the value of this heterocycle in the design of novel therapeutic agents.
On the other hand, the 2,2,2-trichloroethanol unit is a versatile functional group in organic synthesis, often employed as a protecting group for carboxylic acids due to its stability and ease of cleavage under reductive conditions. Furthermore, the trichloromethyl carbinol moiety is a key feature in several bioactive molecules. The conjugation of these two moieties in 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol presents an intriguing chemical entity with potential for novel biological activity. The electron-withdrawing nature of the trichloromethyl group is expected to influence the electronic properties of the pyrazole ring and the reactivity of the hydroxyl group, potentially leading to unique pharmacological characteristics.
This guide will delineate a logical and experimentally sound synthetic route to access this target molecule, providing the necessary detail for its practical implementation in a research setting.
Chemical Structure and Properties
The core structure of the target molecule, 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol, is characterized by a 1-ethyl-1H-pyrazole ring substituted at the 4-position with a 2,2,2-trichloro-1-hydroxyethyl group.
Systematic Name: 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Molecular Formula: C₈H₁₁Cl₃N₂O
Molecular Weight: 257.55 g/mol
Structural Diagram:
Caption: Chemical structure of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Predicted Physicochemical Properties: While experimental data is unavailable, computational models can provide estimations. These properties are crucial for understanding the molecule's behavior in biological systems and for developing analytical methods.
| Property | Predicted Value |
| LogP | 2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: These values are predictions and should be confirmed experimentally.
Proposed Synthetic Pathway
The synthesis of 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol can be logically approached in a three-step sequence starting from commercially available pyrazole. This pathway is designed to be robust and utilize well-established chemical transformations.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
The initial step involves the N-ethylation of the pyrazole ring. This is a standard procedure for the alkylation of nitrogen-containing heterocycles.
Causality of Experimental Choices: The choice of a strong base, such as sodium hydride, is crucial to deprotonate the pyrazole nitrogen, forming the highly nucleophilic pyrazolide anion. This anion then readily undergoes an Sₙ2 reaction with an ethylating agent like ethyl iodide or ethyl bromide. Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation without interfering with the nucleophile.
Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting pyrazole and the appearance of a new, less polar spot corresponding to the N-ethylated product. The final product can be purified by distillation or column chromatography, and its identity confirmed by spectroscopic methods.
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
The formylation of the electron-rich pyrazole ring at the C4-position is efficiently achieved via the Vilsmeier-Haack reaction[3]. This reaction utilizes the Vilsmeier reagent, an electrophilic species generated in situ from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of many heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of an excess of the Vilsmeier reagent ensures complete conversion of the starting material. The reaction temperature is a critical parameter and needs to be controlled to avoid side reactions.
Self-Validating System: The formation of the aldehyde can be monitored by TLC. The product will have a different polarity compared to the starting material. The structure of the purified product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) is a key diagnostic feature.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a fume hood, cool anhydrous DMF (3.0 equivalents) to 0 °C in a flask equipped with a dropping funnel and under an inert atmosphere. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-ethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
The final step involves the addition of a trichloromethyl anion to the aldehyde group of 1-ethyl-1H-pyrazole-4-carbaldehyde. This can be achieved by reacting the aldehyde with chloroform in the presence of a strong base.
Causality of Experimental Choices: A strong, non-nucleophilic base such as potassium tert-butoxide is ideal for deprotonating chloroform to generate the trichloromethyl anion in situ. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions, such as the Cannizzaro reaction of the aldehyde. Anhydrous THF is a suitable solvent for this transformation.
Self-Validating System: The conversion of the aldehyde to the alcohol can be followed by TLC. The alcohol product will have a different Rf value. The structure of the final product can be confirmed by spectroscopic analysis. The disappearance of the aldehyde proton signal and the appearance of a new methine proton signal coupled to the hydroxyl proton in the ¹H NMR spectrum, along with the characteristic signals for the ethyl and pyrazole groups, will confirm the structure. The presence of the trichloromethyl group can be confirmed by ¹³C NMR spectroscopy.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Anion Generation and Addition: In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF. To the aldehyde solution at -78 °C, add chloroform (1.5 equivalents) followed by the dropwise addition of the potassium tert-butoxide solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound.
Characterization and Analytical Methods
As a novel compound, the full characterization of 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol would require a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, two singlets for the pyrazole ring protons, a singlet for the methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O).
-
¹³C NMR: Expected signals would include those for the two carbons of the ethyl group, the three carbons of the pyrazole ring, the methine carbon, and the carbon of the trichloromethyl group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural information.
Infrared (IR) Spectroscopy:
-
Key characteristic absorption bands would be expected for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (around 1400-1600 cm⁻¹), and C-Cl stretches (around 600-800 cm⁻¹).
Potential Applications in Drug Discovery and Development
Given the established biological significance of the pyrazole scaffold, 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol represents a promising starting point for the development of new therapeutic agents.
Potential Biological Activities:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects.
-
Antimicrobial: The pyrazole nucleus is a common feature in various antimicrobial agents.
-
Anticancer: A number of pyrazole-containing compounds have shown significant anticancer activity.
The introduction of the trichloroethanol moiety could modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core, potentially leading to enhanced potency, selectivity, or improved metabolic stability.
Future Research Directions:
-
Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of the title compound using the protocols outlined in this guide.
-
Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Following the identification of a lead activity, a library of analogues could be synthesized by modifying the substituents on the pyrazole ring and the trichloroethanol moiety to establish a clear structure-activity relationship.
Conclusion
This technical guide has detailed a logical and experimentally sound synthetic pathway for the preparation of 2,2,2-trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol. By leveraging well-established synthetic methodologies, including N-alkylation, Vilsmeier-Haack formylation, and the addition of the trichloromethyl anion, this novel compound can be accessed for further investigation. The convergence of the biologically active pyrazole scaffold with the unique properties of the trichloroethanol group makes this molecule a compelling target for researchers in the field of drug discovery. The protocols and insights provided herein are intended to facilitate its synthesis and spark further exploration into its potential therapeutic applications.
References
- Faria, J. V., et al. (2017). Pyrazoles as privileged scaffolds in medicinal chemistry. RSC Advances, 7(65), 41091-41119.
- Corey, E. J., & Link, J. O. (1992). A new method for the synthesis of α-hydroxy ketones. Tetrahedron Letters, 33(24), 3431-3434.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrazoles. John Wiley & Sons.
- Bansal, R. K. (2011). Heterocyclic Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
- Popov, A. V., et al. (2019). Vilsmeier–Haack formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 55(1), 58-65.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
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A Methodological Framework for Determining the Solubility of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol in Organic Solvents
Abstract
Introduction: The Significance of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[4] It is estimated that over 40% of currently marketed drugs and up to 90% of drugs in the development pipeline exhibit poor water solubility.[1][4] For a drug to be absorbed, especially via the oral route, it must first dissolve in the physiological medium at the site of absorption.[5] Therefore, solubility is a rate-limiting parameter that directly impacts bioavailability and the achievement of therapeutic concentrations in systemic circulation.[1][2]
Organic solvents play a crucial role throughout the drug development lifecycle, from synthesis and purification to the formulation of dosage forms where aqueous solubility is insufficient.[6] Understanding a compound's solubility profile in a range of organic solvents is essential for:
-
Crystallization and Purification: Selecting appropriate anti-solvents and optimizing yield and purity.
-
Formulation Development: Designing liquid dosage forms, such as parenteral formulations, or employing techniques like solid dispersions to enhance bioavailability.[5][7]
-
Analytical Method Development: Preparing stock solutions and standards for quantification assays, such as High-Performance Liquid Chromatography (HPLC).[7]
This guide focuses on providing the scientific foundation to establish a robust solubility profile for 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Experimental Protocol for Solubility Determination
The cornerstone of any solubility study is a meticulously executed experimental protocol. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.[8]
Principle of the Equilibrium Shake-Flask Method
This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those specific conditions.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol to a series of vials, each containing a known volume of a selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, etc.). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature orbital shaker or water bath. The temperature must be precisely controlled (e.g., 298.15 K, 310.15 K) as solubility is highly temperature-dependent.[9] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours).
-
Causality Insight: The agitation period must be long enough to ensure true thermodynamic equilibrium is reached. Preliminary kinetic studies are recommended to determine the time required to achieve a plateau in concentration.
-
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a sufficient period (e.g., 2-4 hours) to permit the undissolved solid to settle. This step is critical to avoid contamination of the supernatant with solid particles.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) into a clean, pre-weighed vial.
-
Causality Insight: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chosen carefully to prevent adsorption of the solute or leaching of extractables.
-
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly HPLC-UV.[7]
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is preferred for its specificity, precision, and ability to separate the analyte from any potential impurities or degradation products.[7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase column (e.g., C18, 50 mm) is typically suitable for organic molecules of this nature.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The composition can be delivered isocratically or as a gradient.[11]
-
Detection: The UV detector wavelength should be set to the λmax (wavelength of maximum absorbance) of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol to ensure maximum sensitivity. If the λmax is unknown, it can be determined by running a UV scan of a dilute solution.
-
Calibration: A calibration curve must be generated by preparing a series of standards of known concentrations and plotting their peak areas against concentration. The linearity of this curve validates the method for quantitative analysis.[7]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Theoretical Framework for Solubility Modeling
Experimental data provides the foundation, but theoretical models are essential for prediction, solvent selection, and gaining deeper thermodynamic insights.
Hansen Solubility Parameters (HSP)
HSP offers a powerful method for predicting solvent-solute compatibility based on the principle of "like dissolves like".[12][13] It deconstructs the total cohesive energy density into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
-
δH: Energy from hydrogen bonding.[13]
Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space". Solvents that have HSP values close to those of the solute are more likely to dissolve it.[14] While the HSP of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is unknown, it can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of well-characterized solvents.[14] This approach is invaluable for pre-screening and selecting a rational set of solvents for experimental determination.
The van 't Hoff Equation
The van 't Hoff equation is fundamental for understanding the temperature dependence of solubility.[15] It relates the change in the natural logarithm of the equilibrium constant (in this case, solubility expressed as mole fraction, x) to the change in temperature (T):
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
ΔHsol is the standard molar enthalpy of solution.
-
ΔSsol is the standard molar entropy of solution.
-
R is the universal gas constant.[16]
By measuring the solubility of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol at several different temperatures and plotting ln(x) versus 1/T (a "van 't Hoff plot"), one can determine the thermodynamic parameters of dissolution.[15] A straight line confirms that the enthalpy of solution is relatively constant over the temperature range. The slope of this line is -ΔHsol/R, allowing for the calculation of the enthalpy of solution. This is critical for understanding whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[16]
The Jouyban-Acree Model
In pharmaceutical formulations, mixed solvent systems (cosolvency) are common. The Jouyban-Acree model is a highly accurate and widely used mathematical model for correlating and predicting drug solubility in solvent mixtures at various temperatures.[17][18][19] The general form of the model for a binary solvent mixture at a specific temperature is:
ln(xm,T) = f1 * ln(x1,T) + f2 * ln(x2,T) + [ f1 * f2 * Σ Ji * (f1 - f2)i ] / T
Where:
-
xm,T is the mole fraction solubility in the solvent mixture at temperature T.
-
f1 and f2 are the volume or mole fractions of solvents 1 and 2 in the mixture.
-
x1,T and x2,T are the mole fraction solubilities in the neat solvents 1 and 2 at temperature T.
-
Ji are the model constants derived from experimental data.[18]
This model is exceptionally powerful because it allows for the prediction of solubility across all mixture compositions and different temperatures, using a minimal number of experimental data points from the neat and a few mixed solvents.[20][21]
Interplay of Theoretical Concepts
Caption: Relationship between Experimental Data and Theoretical Models.
Data Presentation and Interpretation
Once generated, solubility data must be presented in a clear and standardized format to allow for easy comparison and interpretation. The following table provides a template for reporting the solubility of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Table 1: Hypothetical Solubility Data for 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
| Solvent | Temperature (K) | Mole Fraction (x) | Mass Solubility (mg/mL) |
| Methanol | 298.15 | (Experimental Value) | (Calculated Value) |
| Methanol | 303.15 | (Experimental Value) | (Calculated Value) |
| Methanol | 308.15 | (Experimental Value) | (Calculated Value) |
| Ethanol | 298.15 | (Experimental Value) | (Calculated Value) |
| Ethanol | 303.15 | (Experimental Value) | (Calculated Value) |
| Ethanol | 308.15 | (Experimental Value) | (Calculated Value) |
| Acetone | 298.15 | (Experimental Value) | (Calculated Value) |
| Ethyl Acetate | 298.15 | (Experimental Value) | (Calculated Value) |
| Acetonitrile | 298.15 | (Experimental Value) | (Calculated Value) |
Note: Mole fraction is a dimensionless unit and is preferred for thermodynamic calculations. Mass solubility (e.g., mg/mL or g/L) is often more practical for formulation purposes.
Conclusion
While direct, published solubility data for 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is currently unavailable, this guide provides the comprehensive framework necessary for any researcher to generate this critical information. By combining the robust, gold-standard shake-flask experimental method with powerful analytical techniques like HPLC, reliable data can be obtained. Furthermore, the application of theoretical models such as Hansen Solubility Parameters, the van 't Hoff equation, and the Jouyban-Acree model allows for rational solvent selection, a deep understanding of the thermodynamics of dissolution, and the predictive power needed to accelerate formulation development. This integrated approach ensures that the solubility profile of this compound, and others like it, can be thoroughly characterized to support its successful progression through the pharmaceutical development pipeline.
References
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- Hansen Solubility Parameters. Hansen Solubility.
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- The Importance of Solubility for New Drug Molecules. MDPI.
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- 2,2,2-Trichloroethanol. Grokipedia.
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- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.
- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban- Acree model. University of Alberta Libraries.
- Improving solubility and accelerating drug development. Veranova.
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci.
- Relation between solubility and temperature. Sciencemadness Discussion Board.
- Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage.
- Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry.
- Analytical Methods for High Molecular Weight UV Stabilizers. DiVA.
- Van't Hoff Equation - Solubility of Things. solubilityofthings.com.
- Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. ResearchGate.
- HANSEN SOLUBILITY PARAMETERS. ResearchGate.
- Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. Asian Journal of Chemistry.
- Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. MDPI.
- Physics-Based Solubility Prediction for Organic Molecules. PMC.
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Technical Guide: Characterization & Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
This is an in-depth technical guide on the characterization and synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol , a critical intermediate in the synthesis of pyrazole-based pharmaceutical active ingredients (APIs), particularly Janus Kinase (JAK) inhibitors.[1]
Executive Summary
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is a pivotal electrophilic building block used primarily to introduce the 1-ethyl-1H-pyrazole-4-carboxylate motif into drug scaffolds.[1] It is synthesized via the hydroxyalkylation of 1-ethyl-1H-pyrazole with chloral (trichloroacetaldehyde).[1] While often handled as a transient intermediate or crude oil in industrial workflows, the purified compound exists as a low-melting solid. Its primary utility lies in its base-mediated hydrolysis to 1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0), a key structural element in veterinary and human immunology therapeutics.[1]
Part 1: Physicochemical Characterization
1.1 Melting Point & Physical State
Unlike its downstream carboxylic acid derivative, this trichloroethanol intermediate is frequently isolated as a viscous oil or a low-melting waxy solid, depending on purity and residual solvent levels.
| Property | Specification / Observation |
| Compound Name | 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol |
| Physical State | Viscous Oil (Crude) / Waxy Solid (Purified) |
| Melting Point Range | ~50–65 °C (Estimated for purified solid); often handled as oil.[1] |
| Solubility | Soluble in DCM, EtOAc, Methanol; Insoluble in Water. |
| Stability | Hygroscopic; prone to retro-aldol decomposition under high heat/basic conditions.[1] |
Critical Note for Researchers: In high-throughput synthesis, this compound is rarely crystallized to constant melting point. Instead, HPLC purity (Target >95%) and 1H-NMR are the standard release criteria before proceeding to the hydrolysis step.
1.2 Downstream Quality Indicator (The "Killer" Spec)
Since the trichloroethanol adduct is an intermediate, the melting point of its derivative, 1-ethyl-1H-pyrazole-4-carboxylic acid , is the definitive quality control parameter.[1]
| Derivative Compound | CAS Number | Melting Point Specification |
| 1-Ethyl-1H-pyrazole-4-carboxylic acid | 400858-54-0 | 208–212 °C (Crystalline Solid) |
Part 2: Synthesis & Reaction Mechanism
The synthesis exploits the electron-rich nature of the pyrazole C4 position.[1] The reaction with chloral is a variant of the Friedel-Crafts hydroxyalkylation , which proceeds without a catalyst or with mild Lewis acid support, followed by base-promoted hydrolysis (Jocic-Reeve type fragmentation) to yield the carboxylic acid.[1]
2.1 Experimental Protocol: Synthesis of the Trichloroethanol Intermediate
Reagents:
-
1-Ethyl-1H-pyrazole (1.0 eq)[1]
-
Chloral Hydrate (1.2 eq) or Anhydrous Chloral
-
Solvent: Acetonitrile or Ethanol (for initial adduct formation)
-
Base (for hydrolysis step): NaOH or KOH (aq)
Step-by-Step Workflow:
-
Adduct Formation: Dissolve 1-ethyl-1H-pyrazole in acetonitrile. Add chloral (or chloral hydrate) dropwise at room temperature.
-
Heating: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the pyrazole starting material.
-
Isolation (The Trichloroethanol): Evaporate the solvent under reduced pressure. The residue is 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol .[1]
-
Checkpoint: At this stage, the product is a thick, amber oil. Upon standing or chilling with trituration (e.g., in hexanes), it may solidify into a waxy solid.
-
-
Hydrolysis (To Acid): Dissolve the crude oil in THF/Water (1:1). Add 2.5 eq of NaOH. Stir at 50 °C for 2 hours.
-
Workup: Acidify with HCl to pH 2–3. The 1-ethyl-1H-pyrazole-4-carboxylic acid will precipitate as a white solid.[1] Filter and dry.[2][3][4]
2.2 Reaction Pathway Diagram
Part 3: Analytical & Troubleshooting Guide
3.1 Validating the Intermediate (Trichloroethanol Adduct)
If you must characterize the intermediate (e.g., for regulatory filing of a starting material), use NMR rather than melting point due to the waxy nature of the solid.
-
1H NMR Diagnostic Signals (CDCl3):
-
δ 4.9–5.3 ppm (s, 1H): The chiral proton at the benzylic-like position (-CH(OH)CCl3).[1] This is the definitive signature of the adduct.
-
δ 7.5–7.8 ppm: Pyrazole ring protons (shifted downfield relative to starting material).
-
δ 1.4 & 4.1 ppm: Ethyl group signals.
-
3.2 Common Impurity Profile
-
Impurity A (Unreacted Pyrazole): Lowers MP; visible in HPLC.
-
Impurity B (Bis-adduct): Rare, but possible if excess chloral is used and C3/C5 positions are active.
-
Impurity C (Dehydration Product): If heated too aggressively without base, the alcohol can eliminate to form a vinyl trichloride species (rare in this specific scaffold).
References
-
Zoetis Services LLC. (2019). Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. US Patent 10,562,882 B2. (Describes the synthesis of 1-ethyl-1H-pyrazole-4-carboxylic acid via the trichloroethanol route).
-
Vanderbilt University. (2019). Mcl-1 inhibitors.[1][5] WO Patent 2019/222112 A1. (Cites the use of 1-ethyl-1H-pyrazole-4-carboxylic acid as a building block).[1][5][6][7][8]
-
F. Hoffmann-La Roche AG. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. WO Patent 2012/025469 A1. (General methodology for pyrazole-4-carboxylates via halo-acetyl intermediates).
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0).[1][9] National Library of Medicine.
Sources
- 1. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. WO2004014138A1 - Herbicide compositions - Google Patents [patents.google.com]
- 5. WO2019222112A1 - Inhibiteurs de mcl-1 - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2019222112A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
- 9. 3-Aminoisoxazolo[4,5-b]pyrazine (81411-79-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Methodological & Application
Application Notes and Protocols: 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol as a Pharmaceutical Building Block
Introduction: The Strategic Value of Functionalized Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions make it an ideal framework for the design of novel therapeutics.[4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][5][6][7][8][9]
This guide focuses on a specific, highly functionalized pyrazole building block: 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol . This molecule strategically combines the versatile pyrazole core with a reactive trichloromethyl carbinol moiety. The trichloroethanol group not only offers opportunities for further chemical transformations but can also serve as a stable protecting group for carboxylic acids, readily removed under mild reductive conditions.[10][11] The presence of the ethyl group at the N1 position of the pyrazole enhances lipophilicity, a key parameter in drug design.
These application notes provide a comprehensive overview of the synthesis and potential applications of this building block for researchers, scientists, and drug development professionals. We will delve into detailed, field-proven protocols and explain the chemical rationale behind the experimental choices, empowering researchers to leverage this versatile molecule in their drug discovery programs.
Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol: A Two-Step Approach
The synthesis of the title compound is most effectively achieved through a two-step process. First, the key intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde, is synthesized via the Vilsmeier-Haack reaction. This is followed by the addition of a trichloromethyl anion to the aldehyde to yield the final product.
Part 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[12][13][14] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole
Materials:
-
1-ethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1-ethyl-1H-pyrazole (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-ethyl-1H-pyrazole-4-carbaldehyde as a pure compound.
Expected Yield and Characterization:
| Property | Expected Value |
| Appearance | Pale yellow oil or low-melting solid |
| Yield | 60-80% |
| ¹H NMR | Characteristic aldehyde proton signal (~9.8 ppm) |
| ¹³C NMR | Characteristic carbonyl carbon signal (~185 ppm) |
| Mass Spec | M+H⁺ peak corresponding to the molecular weight |
Part 2: Synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
The addition of a trichloromethyl group to the synthesized aldehyde can be achieved through the reaction with a trichloromethyl anion generated in situ. A reliable method involves the use of sodium trichloroacetate in the presence of a proton source for electron-deficient aldehydes.[15][16]
Experimental Protocol: Trichloromethylation of 1-ethyl-1H-pyrazole-4-carbaldehyde
Materials:
-
1-ethyl-1H-pyrazole-4-carbaldehyde
-
Sodium trichloroacetate
-
Malonic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Saturated aqueous sodium bisulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent), sodium trichloroacetate (1.5 equivalents), and malonic acid (1 equivalent) in anhydrous DMSO.
-
Reaction: Stir the reaction mixture at room temperature for 40-60 minutes. Monitor the reaction by TLC.
-
Quenching: Add a saturated aqueous solution of sodium bisulfate and stir for an additional 30 minutes.
-
Extraction: Add toluene to the reaction mixture and transfer to a separatory funnel. Wash the organic layer with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Expected Yield and Characterization:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 70-90% |
| ¹H NMR | Characteristic carbinol proton signal (~5.0-5.5 ppm) |
| ¹³C NMR | Characteristic carbinol carbon signal (~90 ppm) and CCl₃ signal (~103 ppm) |
| Mass Spec | M+H⁺ peak corresponding to the molecular weight |
Visualization of the Synthetic Workflow
Caption: Synthetic route to the target building block.
Applications in Pharmaceutical Synthesis
The strategic placement of the trichloromethyl carbinol on the pyrazole scaffold opens up a range of synthetic possibilities for the development of novel drug candidates.
Precursor for Kinase Inhibitors
The pyrazole scaffold is a key component of numerous kinase inhibitors used in oncology.[1] The 3-amino-1H-pyrazole moiety, in particular, is a well-established hinge-binding motif.[17][18][19][20] While our target molecule does not possess the 3-amino group, the functional handles it provides can be used to construct more complex molecules that target various kinases. The alcohol functionality can be a site for further derivatization, such as etherification or esterification, to introduce moieties that can interact with the solvent-exposed regions of the kinase active site.
Potential Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor
Caption: A generalized workflow for kinase inhibitor synthesis.
The Trichloroethyl Group as a Latent Carboxylic Acid
The trichloroethyl group can be considered a masked carboxylic acid. Treatment of the trichloroethanol moiety with a strong base can induce a rearrangement to form a trichloroacetate ester, which can then be hydrolyzed to the corresponding carboxylic acid. This transformation provides a route to pyrazole-4-carboxylic acid derivatives, which are also valuable intermediates in drug discovery.
Deprotection and Further Functionalization
The trichloroethyl group is a well-established protecting group, particularly for phosphates and carboxylic acids, due to its stability under acidic and basic conditions and its selective removal under reductive conditions, typically with zinc dust.[10][21][22] While in our target molecule the trichloroethyl group is part of a carbinol, this reductive cleavage can still be exploited. For instance, the alcohol could be used to protect a carboxylic acid, and the entire fragment later removed.
Protocol for Reductive Deprotection of a Trichloroethyl Ester (Illustrative)
Materials:
-
Substrate with a 2,2,2-trichloroethyl ester
-
Activated zinc dust
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a solution of the trichloroethyl-protected substrate in methanol, add activated zinc dust.
-
Deprotection: Stir the mixture at room temperature and add glacial acetic acid. Heat the mixture to 60 °C for 30 minutes, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralization and Extraction: Treat the residue with a 5% aqueous sodium hydroxide solution and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Safety and Handling
-
2,2,2-Trichloroethanol and its derivatives should be handled with care. It is classified as harmful if swallowed and can cause skin irritation.[23] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with extreme caution.
-
The Vilsmeier-Haack reaction can be exothermic. Ensure proper temperature control.
-
Quenching of the Vilsmeier-Haack reaction with bicarbonate solution will produce carbon dioxide gas; ensure adequate ventilation and perform the addition slowly.
Conclusion
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is a versatile and valuable building block for pharmaceutical research and development. Its synthesis is achievable through well-established synthetic methodologies. The presence of both the pyrazole core and the reactive trichloromethyl carbinol moiety provides multiple avenues for the synthesis of complex and potentially bioactive molecules, particularly in the realm of kinase inhibitors for oncology. The protocols and insights provided in this guide are intended to facilitate the use of this promising building block in the ongoing quest for novel therapeutic agents.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Scilit. Available from: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
-
Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Ingenta Connect. Available from: [Link]
-
Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry. Available from: [Link]
-
A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. ResearchGate. Available from: [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Available from: [Link]
-
Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. Available from: [Link]
-
Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. Organic Chemistry Portal. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available from: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available from: [Link]
-
Troc Protecting Group: Troc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Troc Protecting Group. Chem-Station Int. Ed. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]
-
Organic Functional Group Protection. Organic Chemistry Portal. Available from: [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. PMC. Available from: [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. Thieme. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]
-
2,2,2-Trichloroethanol. Wikipedia. Available from: [Link]
Sources
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- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Solving Solubility Issues of Pyrazole Ethanols in Aqueous Media
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant challenges associated with the aqueous solubility of pyrazole ethanol derivatives. Due to their unique physicochemical properties—often combining a hydrophobic pyrazole core with the potential for strong intermolecular hydrogen bonding—these compounds frequently exhibit poor solubility, creating hurdles in experimental assays, formulation development, and preclinical studies.[1][2]
This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for troubleshooting solubility issues. Our goal is to empower you with the knowledge to not only solve immediate precipitation problems but also to proactively design robust, soluble systems for your specific pyrazole ethanol compounds.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Ethanol Solubility
This section addresses the most common foundational questions researchers have about pyrazole ethanol solubility.
Q1: What are the primary factors that make pyrazole ethanol derivatives poorly soluble in water?
A1: The poor aqueous solubility of pyrazole ethanols is typically governed by a combination of factors related to their molecular structure and solid-state properties:[1][2]
-
Hydrophobic Pyrazole Core: The pyrazole ring itself is aromatic and relatively non-polar, which limits favorable interactions with polar water molecules.[3]
-
Intermolecular Forces: In the solid state, the N-H group of the pyrazole ring and the -OH group of the ethanol moiety can form strong intermolecular hydrogen bonds. These strong interactions create a stable crystal lattice that requires significant energy to break apart during dissolution.[1]
-
Molecular Weight and Substituents: As the overall molecular weight increases, or as more lipophilic (non-polar) groups are added to the pyrazole ring, the aqueous solubility tends to decrease.[1]
-
pKa and Ionization: Pyrazoles are weak bases.[4][5] In aqueous media at neutral pH, they exist predominantly in their non-ionized, less soluble form. The degree of ionization, which is critical for solubility, is highly dependent on the pH of the solution.[1][6]
| Factor | Impact on Aqueous Solubility | Underlying Principle |
| High Crystal Lattice Energy | Decreases Solubility | Strong intermolecular forces (e.g., hydrogen bonding) in the solid state must be overcome by solvent-solute interactions.[1] |
| Lipophilic Substituents | Decreases Solubility | Increases the overall non-polar character of the molecule, leading to unfavorable interactions with water.[2] |
| High Molecular Weight | Generally Decreases Solubility | Larger molecules are more difficult to solvate.[1] |
| pH Above pKa | Decreases Solubility | The compound exists in its neutral, less polar form, which is less soluble in water.[][8] |
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A2: Understanding this distinction is crucial for experimental design.
-
Kinetic Solubility is the concentration of a compound at the point when it first precipitates from a solution that was prepared by adding the compound from a high-concentration stock (e.g., in DMSO). It's a measure of how quickly a compound "crashes out" and is often what is relevant for in vitro assays.
-
Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid state. This is a true measure of a compound's intrinsic solubility and is determined using methods like the shake-flask technique, which allows sufficient time (e.g., 24-48 hours) for equilibrium to be reached.[9][10]
It matters because a compound might have acceptable kinetic solubility for a 2-hour cell-based assay but will precipitate overnight in a stock solution, demonstrating poor thermodynamic solubility. For formulation development, thermodynamic solubility is the more critical parameter.
Q3: How do I perform a basic equilibrium solubility measurement?
A3: The gold standard is the shake-flask method.[10] It is essential for establishing a baseline before attempting any solubility enhancement.
Caption: A simplified workflow for the shake-flask method.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solving Solubility Problems
This section is formatted to address specific experimental problems with a ranked list of solutions, from the simplest to the most advanced.
Problem: "My pyrazole ethanol derivative is precipitating out of my aqueous buffer during my short-term (e.g., < 4 hours) biological assay."
This is a classic kinetic solubility problem. The goal is a quick fix to maintain the compound in solution for the duration of the experiment.
Solution 1: pH Adjustment (First Line of Defense)
-
Why it works: Most pyrazole derivatives are weak bases and can be protonated at acidic pH to form a more soluble salt.[6] By lowering the pH of your buffer to at least 1-2 units below the compound's pKa, you can significantly increase the concentration of the ionized, more soluble species.
-
When to use it: When your compound has an ionizable basic center (the pyrazole ring) and your experimental system can tolerate a lower pH.
-
Caveat: Ensure the pH change does not affect your biological system (e.g., cell viability, enzyme activity). Always run a vehicle control at the new pH.
Solution 2: Introduce a Co-solvent
-
Why it works: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[11][12] This lessens the "unfavorable" environment for a hydrophobic molecule, effectively increasing its solubility.[]
-
How to do it: Prepare a high-concentration stock of your compound in 100% DMSO or ethanol. When preparing your final working solution, ensure the final concentration of the organic co-solvent is low (typically <1%, and often <0.1%) to avoid artifacts in biological assays.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[][13]
-
When to use it: This is a nearly universal technique for improving the solubility of poorly soluble compounds for in vitro testing.[14][15]
Problem: "I need to prepare a stable, high-concentration (>1 mg/mL) aqueous stock solution for long-term storage or for in vivo studies, but pH adjustment and minor co-solvent addition are insufficient."
This requires more advanced formulation strategies to achieve high thermodynamic solubility.
Solution 1: Systematic Co-solvent Screening
-
Why it works: Rather than just using a minimal amount of co-solvent, this approach systematically identifies the optimal ratio of a co-solvent system to maximize solubility. By creating a ternary phase diagram (water, co-solvent, drug), you can identify the formulation that provides the highest solubility while maintaining stability upon dilution.
-
How to do it: Prepare a series of aqueous solutions with increasing percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in water).[16] Determine the equilibrium solubility of your compound in each mixture using the shake-flask method.
-
When to use it: When developing liquid formulations for preclinical studies where higher concentrations are needed.
| Co-solvent | Typical Concentration Range | Key Considerations |
| Propylene Glycol (PG) | 10-60% | Good solubilizer, generally safe. Can cause irritation at high concentrations. |
| Polyethylene Glycol (PEG 400) | 10-80% | Excellent solubilizer for many compounds, low toxicity.[11][16] |
| Ethanol | 5-40% | Effective, but can have biological effects and may cause precipitation upon dilution.[11] |
| Glycerin | 10-50% | Increases viscosity, which can slow dissolution but also inhibit precipitation.[11] |
Solution 2: Utilize Cyclodextrins
-
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] The poorly soluble pyrazole ethanol molecule can become encapsulated within this non-polar cavity, forming an "inclusion complex."[18][19] This complex has the water-friendly exterior of the cyclodextrin, rendering the entire package soluble in water.[20][21]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[17]
-
When to use it: For highly hydrophobic compounds where co-solvents are ineffective or undesirable. It is a very common strategy for parenteral drug formulations.[18]
Caption: Cyclodextrin encapsulation of a pyrazole ethanol.
Solution 3: Employ Surfactants for Micellar Solubilization
-
Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[22][23] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar pyrazole ethanol partitions into the hydrophobic core, effectively being solubilized within the aqueous medium.[24][25]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15.[14][26]
-
When to use it: For very lipophilic compounds (high logP). Often used in combination with co-solvents in self-emulsifying drug delivery systems (SEDDS).[27]
Decision Framework: Choosing the Right Strategy
Caption: Decision tree for selecting a solubilization strategy.
Part 3: Key Experimental Protocols
These protocols provide a starting point for implementing the strategies discussed above. Always optimize for your specific compound.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid pyrazole ethanol compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, remove the vial and let it stand to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all particulate matter.[28]
-
Analysis: Immediately dilute the clear filtrate with a suitable solvent (to prevent precipitation) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[28][29] The resulting concentration is the equilibrium solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and common lab-scale method for preparing inclusion complexes.[18]
-
Molar Ratio Calculation: Determine the desired molar ratio of your pyrazole ethanol to cyclodextrin (a 1:1 ratio is a common starting point).
-
Paste Formation: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water dropwise and triturate with a pestle to form a uniform, thick paste.[18]
-
Incorporation: Gradually add the pyrazole ethanol powder to the paste and continue kneading for 30-60 minutes. The consistent shear force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting solid mixture in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved or use a vacuum oven.
-
Final Processing: Pass the dried complex through a sieve to obtain a fine, uniform powder. The solubility of this powder can then be tested and compared to the uncomplexed drug.
References
- Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26).
- Wikipedia. Cosolvent.
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021-05-31).
- ScienceDirect. Solubilization by surfactants: Significance and symbolism. (2025-07-31).
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Slideshare. Methods of solubility enhancements.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15).
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed. Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs.
- University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- AAPS. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020-12-26).
- BenchChem. dealing with poor solubility of pyrazole derivatives during synthesis.
- JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025-09-17).
- MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Pharma Excipients. Cosolvent and Complexation Systems. (2022-05-30).
- Slideshare. Cosolvency.
- ScienceDirect. PH adjustment: Significance and symbolism. (2026-01-07).
- Slideshare. solubility enhancement -by pH change & complexation.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc. (2022-01-29).
- Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Solubility of Things. Pyrazole.
- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14).
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
- BenchChem. Improving solubility of pyrazole derivatives for reaction.
- ChemicalBook. Pyrazole | 288-13-1.
- MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024-12-05).
- Academia.edu. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24).
- EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubChem. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. epj-conferences.org [epj-conferences.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cosolvency | PPTX [slideshare.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
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- 28. pubs.acs.org [pubs.acs.org]
- 29. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Validation & Comparative
Comparative Guide: C13 NMR Characterization of Trichloromethyl Pyrazoles
Executive Summary
The trichloromethyl (
This guide provides a definitive comparison of chemical shifts, a logic-based framework for regiochemical assignment, and a validated protocol for quantitative signal acquisition.
Part 1: The NMR Landscape of Halogenated Pyrazoles
To accurately assign structure, one must understand how the
The "Invisible" Carbon Challenge
Unlike the
-
Relaxation: The carbon in
is quaternary and isolated from protons, leading to relaxation times often exceeding 5–10 seconds. -
Coupling: While
Cl has a quadrupole moment, the coupling is small (~30–40 Hz) and often collapsed by quadrupolar relaxation, resulting in line broadening rather than distinct splitting.
Comparative Chemical Shift Data
The following table contrasts the
Table 1: Comparative
| Feature | Methyl ( | Trichloromethyl ( | Trifluoromethyl ( |
| Substituent Carbon ( | 10 – 15 | 85 – 95 | 118 – 125 |
| Multiplicity | Singlet (q in off-resonance) | Singlet (often broad/weak) | Quartet ( |
| Ipso Ring Carbon | ~140 – 150 | ~142 – 155 (Deshielded) | ~140 – 145 (q, |
| Ortho Ring Carbon | ~105 (C4) | ~102 – 108 (Minor shielding) | ~103 – 106 (q, |
| Diagnostic Feature | High intensity, NOE + | Requires Relaxation Agent | Distinct Splitting Pattern |
Key Insight: The
carbon resonates in a unique "silent zone" (85–95 ppm) between standardcarbons and aromatic/alkene carbons. Confusing this with a solvent impurity or background noise is a common error.
Part 2: Regiochemistry Determination (1,3- vs. 1,5-Isomers)
The synthesis of pyrazoles from hydrazines and 1,1,1-trichloro-1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.[1] Distinguishing these is critical for Structure-Activity Relationship (SAR) studies.
The N-Substitution Effect
In
-
1,5-Isomer (Steric Crowding): The
group is adjacent to the -substituent. This often causes a shielding effect (upfield shift) on the -substituent carbons due to steric compression ( -gauche effect). -
1,3-Isomer: The
is distal. The spectra appear more "relaxed" with typical chemical shifts.
Logic Flow for Isomer Assignment
Use the following decision tree to assign your regioisomer based on
Figure 1: Decision tree for distinguishing 1,3-bis(substituted) from 1,5-bis(substituted) pyrazoles using NOE and Carbon shifts.
Part 3: Experimental Protocol for Quantitative C NMR
To reliably integrate the
The Protocol: Chromium-Doped Acquisition
This method utilizes Chromium(III) acetylacetonate,
Reagents:
-
Solvent:
(preferred for solubility) or . -
Relaxation Agent:
(99% purity). -
Internal Standard: TMS (Tetramethylsilane).[2]
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 30–50 mg of the pyrazole derivative in 0.6 mL of solvent.
-
Add 3–5 mg of
. The solution will turn purple/dark green. -
Note: Do not filter through Celite after adding Cr; the paramagnetic ions must remain in solution.
-
-
Instrument Parameters (Bruker/Varian):
-
Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).
-
Reason: Decoupler is ON during acquisition (to remove J-coupling) but OFF during delay (to suppress NOE). This ensures signal intensity is proportional to concentration, not nuclear physics artifacts.
-
-
Relaxation Delay (D1): Set to 2–3 seconds .
-
Context: Without Cr, you would need D1 = 60s. With Cr, 2s is sufficient for >99% magnetization recovery.
-
-
Sweep Width: 240 ppm (ensure carbonyls and
are covered). -
Scans (NS): Minimum 1024 scans (approx 1 hour).
-
-
Processing:
-
Apply an exponential window function (LB = 1.0 to 2.0 Hz). The
peak is naturally broad; matching the LB improves S/N ratio.
-
Figure 2: Optimized workflow for quantitative detection of quaternary trichloromethyl carbons.
Part 4: Troubleshooting & Artifacts
| Observation | Diagnosis | Solution |
| Missing Peak ~90 ppm | Add | |
| Broad Hump at 90 ppm | Quadrupolar broadening from Cl. | This is normal. Do not over-phase. Verify integration matches 1C. |
| Three tiny peaks | Chlorine Isotope effect ( | At high fields (>500 MHz), the |
References
-
Flores, A. F. C., et al. (2008). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry.
-
BenchChem Protocols. (2025). Experimental Protocols for Quantitative 13C NMR.
-
University of Ottawa NMR Facility. (2007). How Can I Get a Quantitative 13C NMR Spectrum?
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Martins, M. A. P., et al. (2006). Trichloromethyl-containing heterocycles: a versatile scaffold for the synthesis of new bioactive molecules. Chemical Reviews. (Contextual grounding for synthesis).
Sources
Mass spectrometry fragmentation patterns of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Topic: Mass Spectrometry Fragmentation Patterns of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol represents a critical class of functionalized heterocycles used as intermediates in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its structure combines an electron-rich pyrazole ring with a highly electron-withdrawing trichloromethyl (
This guide provides a comparative analysis of this molecule's fragmentation behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) . Furthermore, it contrasts the mass spectral signature of this compound against its fluorinated analog, the Trifluoromethyl (
Key Technical Takeaway: The
Molecule Profile & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol |
| Molecular Formula | |
| Monoisotopic Mass | 255.9780 Da ( |
| Isotopic Pattern | Distinctive |
| Key Functional Groups | 1-Ethyl-1H-pyrazole (Base), Secondary Alcohol (H-bond donor), Trichloromethyl (Leaving group) |
Comparative Analysis: Ionization Modalities
The choice of ionization technique fundamentally alters the observed spectrum. The following table contrasts the utility of EI and ESI for this specific analyte.
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive Mode |
| Primary Ion Observed | Fragment Ions (Base Peak typically | Molecular Ion Adducts ( |
| Molecular Ion ( | Weak or Absent (<5% relative abundance) | Dominant (Base Peak) |
| Structural Insight | Fingerprinting; confirms the | Molecular weight confirmation; purity assessment. |
| Key Mechanism | Radical-induced | Protonation of the pyrazole |
| Detection Limit | Nanogram range (GC-MS). | Picogram range (LC-MS). |
Comparative Insight: The Bioisostere Switch ( vs. )
In drug development, replacing
-
The
Analog (Subject): Shows a complex multi-peak isotope cluster spread over 6 Da. Fragmentation is dominated by the loss of the entire radical (neutral loss of 117 Da). -
The
Analog (Alternative): Shows a single sharp monoisotopic peak (Fluorine is monoisotopic). The bond is stronger; fragmentation is less likely to eject the group, often showing elimination instead.
Detailed Fragmentation Pathways
Electron Ionization (EI) Pathway
In EI (70 eV), the molecular ion (
-
-Cleavage (Dominant): The radical cation cleaves to eject the stable trichloromethyl radical (
). The charge remains on the oxonium ion stabilized by the pyrazole ring.-
Transition:
(Base Peak).
-
-
Dehydration: Loss of water from the molecular ion or fragment.[1]
-
Transition:
(Weak).
-
-
Pyrazole Ring Cleavage: Further fragmentation of the m/z 139 ion involves loss of the ethyl group (
or ) or .
Electrospray Ionization (ESI) Pathway
In ESI (+), the molecule is protonated at the most basic site: the
-
Protonation: Formation of
.[2]-
Observed:
(Characteristic 3-Cl pattern).
-
-
Collision Induced Dissociation (CID): Under MS/MS conditions, the
group is surprisingly stable. The primary loss is often (18 Da) or (36 Da) if collision energy is high.
Pathway Visualization (Graphviz)
Caption: Divergent fragmentation pathways for 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol under EI (red path) and ESI (green path).
Experimental Protocols
GC-MS Protocol (Structural Fingerprinting)
This protocol is designed to verify the synthesis product and identify the
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . Avoid methanol to prevent potential hemiacetal exchange artifacts in the injector.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm ID.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Scan Range: m/z 40–400.
LC-MS/MS Protocol (Quantification/Purity)
Used for biological assays or high-sensitivity detection.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
MRM Transition (Quantification):
-
Precursor: 257.0 (
isotope). -
Product: 139.1 (Loss of
+ neutral loss).
-
Data Tables: Fragment Diagnostic List
| m/z (Nominal) | Ion Identity | Origin | Relative Abundance (EI) |
| 256 | Molecular Ion | < 5% | |
| 238 | Dehydration | 5-10% | |
| 221 | Chlorine Loss | < 5% | |
| 139 | 100% (Base Peak) | ||
| 111 | Loss of Ethyl from m/z 139 | 20-40% | |
| 95 | 1-Ethylpyrazole cation | 15-30% |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-cleavage mechanisms in halogenated alcohols). -
NIST Mass Spectrometry Data Center. 1-Ethyl-1H-pyrrole and Pyrazole Derivatives Spectra. National Institute of Standards and Technology. (Source for pyrazole ring fragmentation logic). [Link]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Protocol validation for thermally labile trichloromethyl compounds).
-
Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Heterocyclic Chemistry. (Review of ionization patterns in nitrogen heterocycles). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol, a halogenated pyrazole derivative. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and pyrazole-containing molecules, ensuring a robust and reliable approach to waste management.
Understanding the Hazard Profile
-
A Trichloroethanol Moiety: This functional group classifies the compound as a halogenated hydrocarbon.[1] Halogenated organic compounds are known for their potential toxicity upon inhalation and ingestion.[1] The related compound, 2,2,2-Trichloroethanol, is a combustible liquid and vapor that can cause eye, skin, and respiratory tract irritation.[2][3]
-
A Pyrazole Ring: Pyrazole and its derivatives are widely used in pharmaceuticals and agriculture.[4][5][6][7][8][9][10][11] Their presence in wastewater is an environmental concern due to their potential toxicity to aquatic organisms.[4]
Therefore, 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol must be treated as a hazardous waste, with specific protocols in place to prevent environmental release and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle the compound and its waste with the utmost care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][12][13]
-
Ventilation: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal.[2]
Waste Segregation: The Cornerstone of Proper Disposal
The cardinal rule for the disposal of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is to never dispose of it down the drain.[1][14] It must be collected as hazardous waste. Proper segregation is critical to ensure safe and compliant disposal.
Key Segregation Practices:
| Waste Stream | Description | Container Type & Labeling |
| Halogenated Organic Liquid Waste | Pure 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol, solutions containing it, and other halogenated solvents. | Clearly labeled "HALOGENATED ORGANIC WASTE" in a designated, sealed, and compatible waste container (e.g., glass or polyethylene).[14][15][16] |
| Non-Halogenated Organic Liquid Waste | Organic solvents that do not contain halogens (e.g., acetone, ethanol, hexane). | Kept separate from halogenated waste to avoid costly disposal of the entire mixture as halogenated waste.[17] Labeled "NON-HALOGENATED ORGANIC WASTE".[15] |
| Contaminated Solid Waste | Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound. | Collected in a separate, sealed plastic bag or container clearly labeled "HAZARDOUS SOLID WASTE" with the chemical name.[16] |
| Aqueous Waste | Any water-based solutions containing the compound. Due to the environmental concerns of pyrazoles, these should not be poured down the drain.[4] | Collected in a labeled container for aqueous hazardous waste. |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Carefully transfer liquid waste containing 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol into a designated "Halogenated Organic Waste" container.[15]
-
Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[14][18]
-
Do not overfill the container; leave adequate headspace for vapor expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.[19]
-
The label must include:
-
-
Storage:
-
Disposal Request:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol.
Caption: Waste Disposal Decision Flowchart
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2]
Conclusion
The proper disposal of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation and following the detailed protocols outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
WASTE MANAGEMENT. Bucknell University. [Link]
-
Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
7.2 Organic Solvents. Environment, Health and Safety - The University of Tennessee, Knoxville. [Link]
-
Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Cole-Parmer. [Link]
-
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
